![molecular formula C9H14N2S B1526633 5-(丙烷-2-基)-4H,5H,6H,7H-[1,3]噻唑并[5,4-c]吡啶 CAS No. 1461705-05-4](/img/structure/B1526633.png)
5-(丙烷-2-基)-4H,5H,6H,7H-[1,3]噻唑并[5,4-c]吡啶
描述
5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine is a useful research chemical that is used in the preparation of thiazolopyridine and tetrahydrothiazolopyridine derivatives .
Synthesis Analysis
The synthesis of similar compounds involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol to give N-(pyridin-2-yl)furan-2-carboxamide. This is then treated with excess P2S5 in anhydrous toluene to afford the corresponding carbothioamide, which is oxidized with potassium ferricyanide in an alkaline medium to form the final product .Chemical Reactions Analysis
The product of the synthesis process is subjected to electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation . The alkylation of the title compound with methyl iodide leads to the formation of a quaternization product at the pyridine nitrogen atom .科学研究应用
光谱分析和量子化学研究
Venil 等人。(2021) 的一项研究使用 FT-IR 和 FT-拉曼光谱分析了类似的化合物,重点关注使用 DFT 方法的振动波数、振动谱带和优化的几何参数。该分析提供了对分子的稳定性、电荷离域和化学反应性的见解,这对于理解 5-(丙烷-2-基)-4H,5H,6H,7H-[1,3]噻唑并[5,4-c]吡啶的基本性质至关重要 (Venil et al., 2021)。
抗菌活性
Bayrak 等人。(2009) 从异烟酰肼(与 5-(丙烷-2-基)-4H,5H,6H,7H-[1,3]噻唑并[5,4-c]吡啶密切相关)开始合成了新的 1,2,4-三唑,并评估了它们的抗菌活性。该研究表明,这些化合物表现出良好或中等的抗菌活性,表明在对抗微生物感染方面具有潜在应用 (Bayrak et al., 2009)。
与金属离子的络合
Matczak-Jon 等人。(2010) 研究了吡啶-2-基氨基甲烷-1,1-二膦酸和相关的 1,3-噻唑基衍生物与 Zn(II)、Mg(II) 和 Ca(II) 的络合。这项研究与了解 5-(丙烷-2-基)-4H,5H,6H,7H-[1,3]噻唑并[5,4-c]吡啶如何与金属离子相互作用有关,这对于其在药物化学和材料科学中的潜在应用具有重要意义 (Matczak-Jon et al., 2010)。
分子对接研究
Shanmugapriya 等人。(2022) 对相关化合物进行了分子对接研究,以了解其与 Pim-1 激酶癌蛋白的相互作用。此类研究对于药物发现至关重要,因为它们提供了有关噻唑衍生物如何与特定蛋白质结合的见解,为开发新疗法铺平了道路 (Shanmugapriya et al., 2022)。
在有机合成和药物化学中的潜力
Couty 和 Evano (2008) 讨论了具有桥头氮原子的双环系统的化学和物理性质,包括噻唑并[4,5-c]吡啶衍生物。这些化合物由于其独特的结构和反应性而在有机合成和药物化学中得到应用 (Couty & Evano, 2008)。
作用机制
Target of Action
The primary target of the compound 5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine is the Phosphoinositide 3-Kinase (PI3K) . PI3K plays a crucial biological function in the process of cell growth, survival, proliferation, and differentiation .
Mode of Action
5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine interacts with its target, PI3K, by inhibiting its activity . The compound exhibits extremely strong PI3Kα inhibitory activity .
Biochemical Pathways
The inhibition of PI3K by 5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine affects the PI3K signaling pathway . This pathway plays a crucial role in cell growth, survival, proliferation, and differentiation .
Result of Action
The result of the action of 5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine is the inhibition of PI3Kα, PI3Kγ, or PI3Kδ with a nanomolar IC 50 value . Its inhibitory activity on pi3kβ is approximately 10-fold reduced .
生化分析
Biochemical Properties
5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell, leading to altered cellular responses . Additionally, 5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine can bind to specific receptors on the cell surface, modulating their activity and influencing downstream signaling cascades .
Cellular Effects
The effects of 5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine on cellular processes are profound. It has been observed to influence cell proliferation, apoptosis, and differentiation. In cancer cells, this compound can induce apoptosis, a programmed cell death mechanism, thereby inhibiting tumor growth . Moreover, it affects cell signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and metabolism . By modulating these pathways, 5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine can alter gene expression and cellular metabolism, leading to changes in cell function and behavior .
Molecular Mechanism
At the molecular level, 5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it has been shown to inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation . This inhibition can lead to changes in downstream signaling pathways and gene expression. Additionally, 5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine can modulate the activity of transcription factors, proteins that regulate gene expression, thereby influencing cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, maintaining its activity over extended periods . Under different conditions, it may degrade, leading to a loss of activity and altered cellular responses . Long-term exposure to 5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine can result in sustained changes in gene expression and cellular metabolism, highlighting the importance of understanding its temporal effects .
Dosage Effects in Animal Models
The effects of 5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as inhibiting tumor growth and modulating immune responses . At higher doses, it can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels . Understanding these dosage effects is crucial for developing safe and effective therapeutic applications of 5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine.
Metabolic Pathways
5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can inhibit specific enzymes involved in glycolysis, the metabolic pathway that converts glucose into pyruvate, affecting cellular energy production . Additionally, it can modulate the activity of enzymes involved in lipid metabolism, leading to changes in lipid levels and composition . These interactions highlight the compound’s role in regulating metabolic pathways and cellular metabolism.
Transport and Distribution
The transport and distribution of 5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine within cells and tissues are critical for its activity. It can be transported across cell membranes by specific transporters, influencing its localization and accumulation . Binding proteins can also interact with the compound, affecting its distribution within the cell . These interactions determine the compound’s availability and activity in different cellular compartments, highlighting the importance of understanding its transport and distribution mechanisms .
Subcellular Localization
The subcellular localization of 5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine is crucial for its activity and function. It can be targeted to specific compartments or organelles within the cell, influencing its interactions with biomolecules . Post-translational modifications, such as phosphorylation or ubiquitination, can direct the compound to specific subcellular locations, affecting its activity . Understanding the subcellular localization of 5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine is essential for elucidating its mechanism of action and developing targeted therapeutic strategies .
属性
IUPAC Name |
5-propan-2-yl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S/c1-7(2)11-4-3-8-9(5-11)12-6-10-8/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIFSWHBNPCOME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


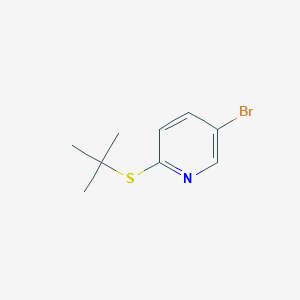
![N-[1-(morpholin-4-yl)propan-2-yl]pyrimidin-4-amine](/img/structure/B1526552.png)
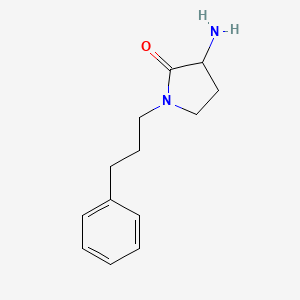
![Tert-butyl 3-(methylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1526554.png)
![1-[(2-Bromoethyl)sulfanyl]-3-methylbenzene](/img/structure/B1526556.png)
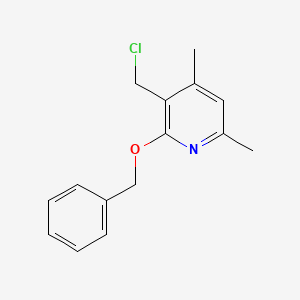
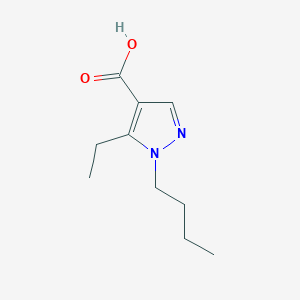
![5-[2-(furan-2-yl)ethyl]-4H-1,2,4-triazol-3-amine](/img/structure/B1526561.png)

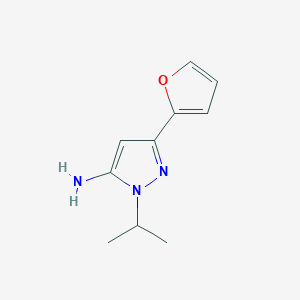
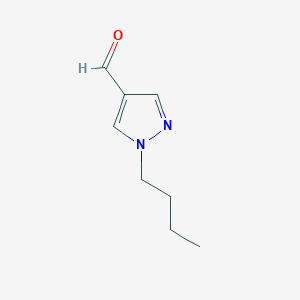
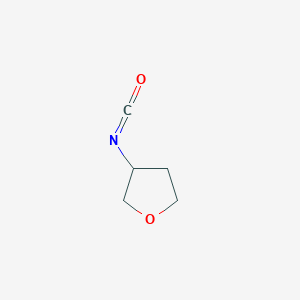
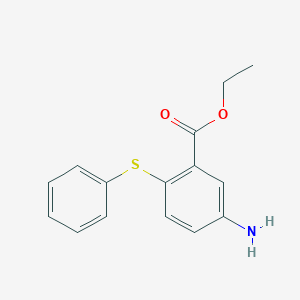
![5-bromo-N-[2-(1H-imidazol-1-yl)ethyl]pyridin-2-amine](/img/structure/B1526572.png)
